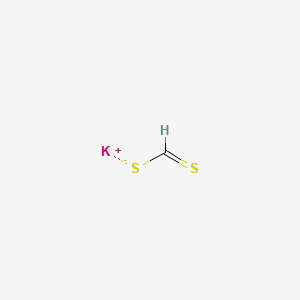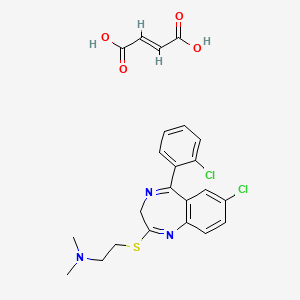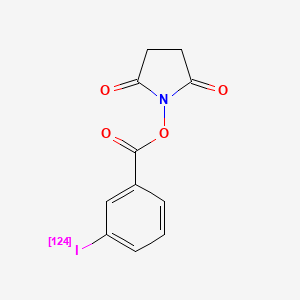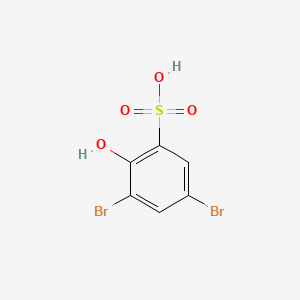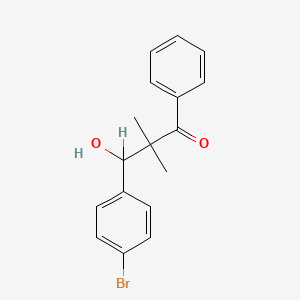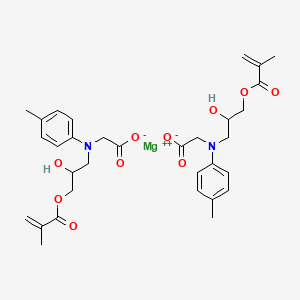
Magnesium, bis(3-(((carboxy-kappaO)methyl)(4-methylphenyl)amino-kappaN)-2-hydroxypropyl 2-methyl-2-propenoato)-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bis(3-(((carboxy-kappaO)methyl)(4-methylphenyl)amino-kappaN)-2-hydroxypropyl 2-methyl-2-propenoato)-, (T-4)- is a complex organometallic compound. It features a magnesium ion coordinated with ligands that include carboxylate and amino groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of magnesium salts with the appropriate ligands. The process may include:
Ligand Preparation: Synthesizing the ligands, which involves the reaction of 4-methylphenylamine with 2-hydroxypropyl 2-methyl-2-propenoic acid.
Complex Formation: Reacting the prepared ligands with a magnesium salt (e.g., magnesium chloride) under controlled conditions to form the desired complex.
Industrial Production Methods
Industrial production may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes:
Batch Processing: Large reactors where the ligands and magnesium salts are mixed and reacted.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation-Reduction: The magnesium center can participate in redox reactions.
Substitution: Ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, and bases.
Major Products
The reactions typically yield products where the magnesium center remains intact, but the ligands are modified. For example, oxidation might convert hydroxyl groups to carbonyl groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to coordinate with various molecules.
Biological Imaging: Utilized in imaging techniques due to its unique chemical properties.
Industry
Coatings: Used in protective coatings due to its stability and reactivity.
Electronics: Incorporated into electronic materials for improved performance.
Mecanismo De Acción
The compound exerts its effects through coordination chemistry. The magnesium ion interacts with various molecular targets, facilitating reactions or stabilizing structures. The pathways involved often include:
Ligand Exchange: Ligands can be exchanged with other molecules, altering the compound’s reactivity.
Electron Transfer: The magnesium center can participate in electron transfer reactions, influencing redox processes.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium bis(2-hydroxyethyl)terephthalate
- Magnesium bis(acetylacetonate)
- Magnesium bis(2,4-pentanedionate)
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or specific interactions with biological molecules.
Propiedades
Número CAS |
211810-95-6 |
|---|---|
Fórmula molecular |
C32H40MgN2O10 |
Peso molecular |
637.0 g/mol |
Nombre IUPAC |
magnesium;2-(N-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-4-methylanilino)acetate |
InChI |
InChI=1S/2C16H21NO5.Mg/c2*1-11(2)16(21)22-10-14(18)8-17(9-15(19)20)13-6-4-12(3)5-7-13;/h2*4-7,14,18H,1,8-10H2,2-3H3,(H,19,20);/q;;+2/p-2 |
Clave InChI |
ZJVXDDVRDPFPBP-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=C(C=C1)N(CC(COC(=O)C(=C)C)O)CC(=O)[O-].CC1=CC=C(C=C1)N(CC(COC(=O)C(=C)C)O)CC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



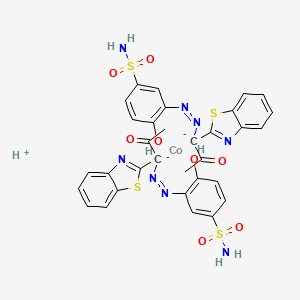

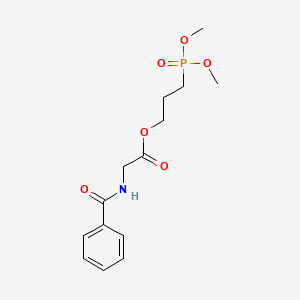
![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
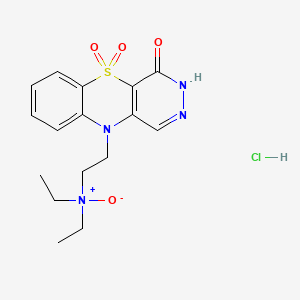
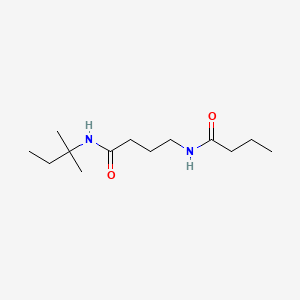
![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
